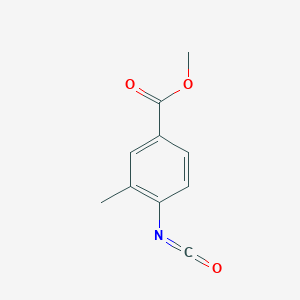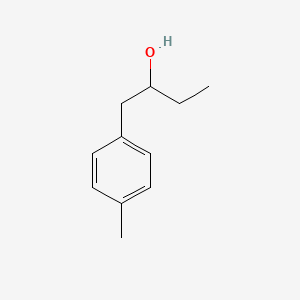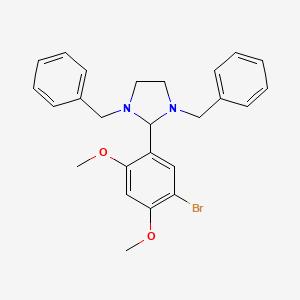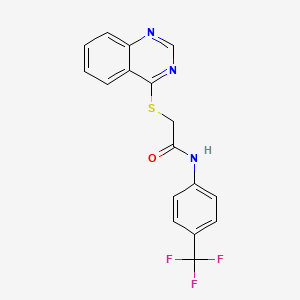
Methyl 4-isocyanato-3-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of isocyanates, such as “Methyl 4-isocyanato-3-methylbenzoate”, can be achieved through various methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates . Another method involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C10H9NO3 . The average mass of the molecule is 177.157 Da and the monoisotopic mass is 177.042587 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 264.9±23.0 °C at 760 mmHg, and a flash point of 123.2±17.1 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its molar refractivity is 47.4±0.5 cm3, and it has a polar surface area of 56 Å2 .Safety and Hazards
The safety data sheet for “Methyl 4-isocyanato-3-methylbenzoate” indicates that it is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding breathing vapors and contact with skin, eyes, and clothing . In case of swallowing, it is advised to rinse the mouth and seek medical attention .
Mechanism of Action
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This reaction could potentially lead to changes in the target molecules, affecting their function .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor . These properties could potentially impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Methyl 4-isocyanato-3-methylbenzoate’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound . .
Biochemical Analysis
Biochemical Properties
They can form covalent bonds with nucleophilic groups in proteins, leading to changes in protein structure and function .
Cellular Effects
Other isocyanates have been shown to cause cellular toxicity, potentially through the formation of protein adducts .
Molecular Mechanism
Isocyanates are known to react with nucleophilic groups in proteins, leading to changes in protein structure and function .
properties
IUPAC Name |
methyl 4-isocyanato-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7-5-8(10(13)14-2)3-4-9(7)11-6-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLIHZHKCNJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)

![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)
![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)




![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)
![3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2953075.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
![3-[(4-Phenylbenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2953081.png)